molecular formula C22H20N2O2S B11557593 O-{3-[(3-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate

O-{3-[(3-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate

Cat. No.: B11557593
M. Wt: 376.5 g/mol
InChI Key: FRKAJKRRZUUMMI-UHFFFAOYSA-N
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Description

3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylcarbamothioyl group linked to a benzamide backbone, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE typically involves a condensation reaction. One common method includes the reaction of benzyl isothiocyanate with 3-methylphenylamine to form the benzylcarbamothioyl intermediate. This intermediate is then reacted with 3-hydroxybenzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamothioyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(3-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

O-[3-[(3-methylphenyl)carbamoyl]phenyl] N-benzylcarbamothioate

InChI

InChI=1S/C22H20N2O2S/c1-16-7-5-11-19(13-16)24-21(25)18-10-6-12-20(14-18)26-22(27)23-15-17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,23,27)(H,24,25)

InChI Key

FRKAJKRRZUUMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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